1-Chloroisoquinoline-5-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

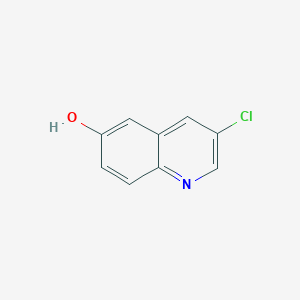

1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a complex process that involves several steps.

Aplicaciones Científicas De Investigación

Mn-Catalyzed Cross-Coupling

This compound has been used in manganese-catalyzed cross-coupling reactions with aryl- and alkylmagnesium halides. This type of reaction is significant in the synthesis of complex organic molecules .

Pd-Catalyzed Cross-Coupling

Similarly, it has been utilized in palladium-catalyzed cross-coupling with heteroaryl boronic acids and esters. Palladium-catalyzed reactions are pivotal in creating carbon-carbon bonds in organic chemistry .

Drug Discovery

Quinoline compounds, which include 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, are essential scaffolds for leads in drug discovery due to their versatile applications .

Organic Synthesis

Carboxylic acids, a group to which this compound belongs, are widely used in obtaining small molecules and macromolecules, which are fundamental in organic synthesis .

Nanoparticle Surface Modification

Carboxylic acids also play a role in modifying the surface of metallic nanoparticles, which is crucial in nanotechnology applications .

Antioxidant Properties

Quinoline motifs are known to be free radical scavengers, indicating potential antioxidant applications for this compound .

Mecanismo De Acción

Target of Action

It is known that chlorinated isoquinoline compounds often interact with various enzymes and receptors in the body .

Mode of Action

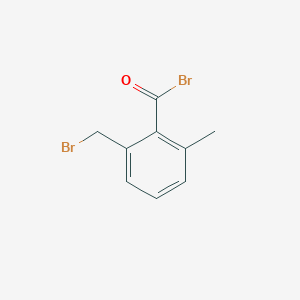

Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

Reactions at the benzylic position, a common feature in such compounds, are known to be important for synthesis problems .

Result of Action

The compound’s reactions, such as the formation of acid chlorides, could potentially lead to various downstream effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride involves the conversion of isoquinoline to 1-Chloroisoquinoline-5-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Isoquinoline", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline is first chlorinated using chlorine gas in the presence of sulfuric acid to form 1-Chloroisoquinoline.", "1-Chloroisoquinoline is then treated with sodium hydroxide in ethanol to form 1-Chloroisoquinoline-5-carboxylic acid.", "Finally, hydrochloric acid is added to 1-Chloroisoquinoline-5-carboxylic acid to form the hydrochloride salt of the compound." ] } | |

Número CAS |

223671-54-3 |

Nombre del producto |

1-Chloroisoquinoline-5-carboxylic acid hydrochloride |

Fórmula molecular |

C10H7Cl2NO2 |

Peso molecular |

244.07 g/mol |

Nombre IUPAC |

1-chloroisoquinoline-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |

Clave InChI |

APVMHUHJACMXQC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |

SMILES canónico |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.